Muscarinic M2 Subtype Selectivity: Quinuclidine Core Confers Superior Affinity and M2 Preference Over Piperidine-Based Analogs
In a systematic SAR study evaluating the effect of basic moieties on muscarinic receptor subtype binding, compounds bearing a quinuclidine core demonstrated significantly higher M2 receptor affinity and improved M2/M1 selectivity compared to analogs with piperidine, pyrrolidine, or acyclic amine moieties. While specific Ki values for 3-(benzylamino)quinuclidine are not individually reported in this study, the quinuclidine series as a whole was identified as the most promising scaffold, establishing the core's pharmacological advantage that the target compound inherits [1].
| Evidence Dimension | M2 muscarinic receptor affinity and M2-subtype selectivity |
|---|---|
| Target Compound Data | Quinuclidine core-containing compounds (as a class) |
| Comparator Or Baseline | Piperidine, pyrrolidine, and acyclic amine-containing analogs |
| Quantified Difference | Quinuclidine series afforded the most promising compounds in terms of both receptor affinity and M2-subtype selectivity |
| Conditions | Binding assays across five muscarinic receptor subtypes (M1-M5) expressed in CHO cell membranes, using [³H]NMS as radioligand |
Why This Matters
This class-level evidence demonstrates that the quinuclidine scaffold of 3-(benzylamino)quinuclidine provides an inherent pharmacological advantage over alternative basic amine cores, making it the preferred starting point for M2-selective ligand development programs.
- [1] Bohme TM, Keim C, Dannhardt G, Mutschler E, Lambrecht G. Design and pharmacology of quinuclidine derivatives as M2-selective muscarinic receptor ligands. Bioorg Med Chem Lett. 2001;11:1241. View Source
